TubeimosideI

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

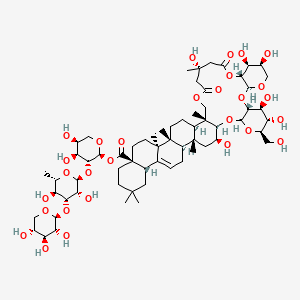

TubeimosideI is a useful research compound. Its molecular formula is C63H98O29 and its molecular weight is 1319.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality TubeimosideI suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TubeimosideI including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Anti-inflammatory Effects : Tubeimoside I demonstrates potent antitumor effects, including the inhibition of tumor promotion and inflammation. It has shown efficacy in 2-stage carcinogenesis of mouse skin and has anti-inflammatory effects on mouse ear edema (Li-jian Yu et al., 1992).

Induction of Cell Cycle Arrest and Apoptosis : Studies have shown that tubeimoside I can induce cell cycle arrest and apoptosis in HeLa cells, a human cervical cancer cell line. This includes triggering both intrinsic and extrinsic pathways of apoptosis (Ping Yang et al., 2002).

Structure-Activity Relationship : Analysis of tubeimosides I, II, and III reveals their anti-inflammatory, antitumor, and antitumor-promoting effects. Among them, tubeimoside II shows stronger activities and lower toxicity compared to tubeimoside I (T. Yu et al., 2001).

Pharmacokinetics in Rats : A study focused on the pharmacokinetics and bioavailability of tubeimoside I in rats, using liquid chromatography and mass spectrometry for detection. This research is crucial for understanding how tubeimoside I is processed in the body (Ming-jin Liang et al., 2007).

Interaction with Human Serum Albumin : Research on the interaction between tubeimoside I and human serum albumin (HSA) reveals insights into its mechanism of action. Changes in HSA structure upon interaction with tubeimoside I were observed (Xiaogang Lin et al., 2015).

Effect on HepG2 Cells : Tubeimoside I has been shown to induce cell death and inhibit growth in HepG2 cells, a human liver cancer cell line. This includes effects on cell cycle arrest, especially at the G2/M phase (Xiaogang Lin et al., 2014).

Glioma Apoptosis Regulation : Tubeimoside-1 induces apoptosis in glioma cells by regulating the Bax/Bcl-2 ratio and the ROS/Cytochrome C/Caspase-3 pathway (Geng Jia et al., 2015).

Effect on Angiogenesis : Tubeimoside I has been found to promote angiogenesis, crucial for tissue repair and regeneration, via the eNOS-VEGF signaling pathway (Xiyang Yang et al., 2020).

Diabetes-induced Bone Loss : Tubeimoside I also shows potential in suppressing diabetes-induced bone loss in rats, inhibiting osteoclast formation and function (Mingli Yang et al., 2020).

properties

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,19S,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98O29/c1-26-38(71)46(88-51-44(77)39(72)30(66)22-81-51)45(78)52(85-26)89-48-41(74)32(68)24-83-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(65)50-60(6,34(59)11-12-62(35,8)61(27,7)14-16-63)25-84-36(69)19-58(4,80)20-37(70)87-47-40(73)31(67)23-82-53(47)90-49-43(76)42(75)33(21-64)86-55(49)91-50/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3/t26-,28-,29-,30+,31-,32-,33+,34+,35+,38-,39-,40-,41-,42+,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,58-,59-,60-,61+,62+,63-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLDEZGLVXPNOJ-OJTBJDTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C8C7(COC(=O)CC(CC(=O)OC9C(C(COC9OC1C(C(C(OC1O8)CO)O)O)O)O)(C)O)C)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@H]8[C@]7(COC(=O)C[C@](CC(=O)O[C@@H]9[C@H]([C@H](CO[C@H]9O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O8)CO)O)O)O)O)(C)O)C)O)C)C)[C@@H]3CC(CC4)(C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98O29 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TubeimosideI | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2S)-3-methyl-2-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate](/img/structure/B8069560.png)

![tert-Butyl (3aR,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B8069583.png)

![1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester](/img/structure/B8069586.png)

![2-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8069594.png)

![(1R,3S,5S,6R,8R,10R,11S,13R,15R,16S,18R,20R,21S,23S,25S,26R,28S,30S,31R,33S,35S,36R,40S,41S,42S,43S,44S,45S,46S,47S,48S,49R,50R,51R,52R,53R,54R,55S,56S)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B8069630.png)